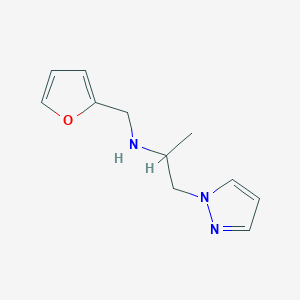![molecular formula C16H22N4O B7558017 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMXAA and has been studied extensively for its anti-cancer properties.
作用机制
DMXAA works by activating the immune system to attack cancer cells. It does this by binding to and activating the STING (stimulator of interferon genes) pathway, which leads to the production of interferon and other cytokines. These cytokines then activate immune cells such as T-cells and natural killer cells to attack cancer cells. DMXAA has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of interferon and other cytokines in the blood, which are important for immune system function. DMXAA has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to their death. In addition, DMXAA has been shown to inhibit the activity of certain enzymes that are important for tumor growth and survival.
实验室实验的优点和局限性
One of the advantages of DMXAA is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. DMXAA has also been shown to be effective in various cancer models, which makes it a promising candidate for further research. However, one of the limitations of DMXAA is that it has poor solubility in water, which can make it difficult to administer in vivo. In addition, DMXAA has been shown to have some toxicity in animals, which may limit its use in humans.
未来方向
There are several future directions for research on DMXAA. One area of research is to develop new formulations of DMXAA that improve its solubility and bioavailability. Another area of research is to investigate the use of DMXAA in combination with other cancer treatments such as chemotherapy and radiation therapy. In addition, there is interest in studying the anti-inflammatory and anti-viral properties of DMXAA for potential use in the treatment of infectious diseases and autoimmune disorders. Finally, there is interest in developing new analogs of DMXAA that may have improved anti-cancer properties and reduced toxicity.
合成方法
DMXAA can be synthesized using a multi-step process that involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-aminobenzylamine to form an intermediate. This intermediate is then reacted with N,N-dimethylacetamide to produce DMXAA. The purity and yield of DMXAA can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various cancer models, including lung, breast, and colon cancer. DMXAA has also been studied for its potential use as a radiosensitizer in cancer treatment. In addition to its anti-cancer properties, DMXAA has also been studied for its anti-inflammatory and anti-viral properties.
属性
IUPAC Name |
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-15(12(2)19-18-11)10-17-14-7-5-13(6-8-14)9-16(21)20(3)4/h5-8,17H,9-10H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFKURVCTJSASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC2=CC=C(C=C2)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)
![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)

![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)
![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)

![2-[3-(Cycloheptylamino)phenoxy]acetamide](/img/structure/B7558009.png)
![1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558021.png)
![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)